3-Benzyloxyphenylboronic acid
Overview
Description
3-Benzyloxybenzeneboronic acid is an organic compound with the molecular formula C₁₃H₁₃BO₃. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a benzyloxy group at the meta position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
It is known that boronic acids are often used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry and can lead to the formation of various complex organic compounds .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on various factors, including its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the function of various biological targets, potentially affecting cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-benzyloxybromobenzene with a boron-containing reagent such as triisopropyl borate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of 3-benzyloxybenzeneboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxybenzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Borane or boronate esters.
Scientific Research Applications
3-Benzyloxybenzeneboronic acid has diverse applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy group, making it less sterically hindered and more reactive in certain reactions.
4-Benzyloxybenzeneboronic Acid: The benzyloxy group is at the para position, which can influence the electronic properties and reactivity of the compound.
2-Benzyloxybenzeneboronic Acid: The benzyloxy group is at the ortho position, leading to different steric and electronic effects compared to the meta-substituted 3-benzyloxybenzeneboronic acid.
Uniqueness: 3-Benzyloxybenzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The meta-substitution provides a balance between steric hindrance and electronic effects, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNYNBSPQMJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370204 | |
Record name | 3-Benzyloxybenzeneboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156682-54-1 | |
Record name | 3-Benzyloxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156682-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybenzeneboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyloxy-phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 3-Benzyloxyphenylboronic acid shows significant interaction with specific amino acids in insulin. Could you elaborate on which amino acids are involved and the nature of this interaction?
A1: The research highlights that this compound exhibits significant interaction with Glu21 and His5 residues of the insulin molecule []. While the specific nature of the interaction isn't explicitly detailed in the abstract, boronic acids are known for their ability to reversibly bind with diols, such as those found in the side chains of certain amino acids. This suggests that this compound likely forms a complex with these specific residues, potentially influencing insulin's structure or activity. Further investigation would be needed to elucidate the exact binding mechanism and its implications.
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